2-amino-3-(3-cyanophenyl)propanoic Acid
Description
2-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic amino acid featuring a phenyl ring substituted with a cyano (-CN) group at the meta position. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. The compound's structure combines the rigidity of the aromatic ring with the electron-withdrawing properties of the cyano group, making it a versatile scaffold in medicinal chemistry and enzyme inhibition studies. It is commercially available from suppliers like MedChemExpress (Catalog No. HY-W052493) and is synthesized via methods involving Schiff base metal complexes or microbial fermentation .
Properties
IUPAC Name |
2-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63999-80-4 | |
| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylalanine Derivatives
Table 1: Structural and Functional Comparison of Phenylalanine Derivatives
Key Observations :
- Electronic Effects: The cyano group (-CN) in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to electron-donating groups like -OH (D-Tyrosine) or bulky substituents like -Br. This property makes it a potent candidate for interactions with electron-rich enzyme active sites .
- Synthetic Accessibility: Bromophenyl derivatives achieve higher yields (up to 92.4%) in Ni(II)-Schiff base complexes compared to nitro or cyano analogs, which may require specialized catalysts or protection-deprotection strategies .
Neuroactive and Toxic Amino Acids
Table 2: Neurotoxicity and Pharmacokinetic Profiles
Key Observations :
- Toxicity: BMAA, linked to neurodegenerative diseases, exhibits a blood-brain barrier (BBB) permeability-surface area product of 2–5 × 10⁻⁵ mL/s/g, limiting brain accumulation. The cyano-substituted analog’s lipophilicity (logP ~1.2) suggests improved BBB penetration, though experimental validation is needed .
- Dose Dependency: BMAA requires doses >100 mg/kg to achieve toxic brain levels, whereas cyano derivatives may achieve efficacy at lower doses due to enhanced binding affinity .
Key Observations :
- Microbial Synthesis: ATPA is produced by Bacillus strains with ~1.4% yield in fermentation, whereas the cyano analog is primarily synthesized chemically, reflecting challenges in microbial pathway engineering for nitrile groups .
- Industrial Relevance: The cyano derivative’s stability and modular structure make it preferable for scalable drug development compared to labile phosphono or nitro analogs .
Q & A
Basic: What are the critical steps for synthesizing 2-amino-3-(3-cyanophenyl)propanoic acid?
Methodological Answer:
Synthesis typically involves multi-step protocols:
Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or other groups to protect the amino group during reactions.
Coupling Reactions: Introduce the 3-cyanophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability.
Acid Hydrolysis: Cleave protecting groups under acidic conditions (e.g., HCl/dioxane) to yield the free amino acid.
Key Considerations: Solvent polarity (e.g., DMF for solubility) and temperature (60–100°C) significantly impact yield .
Basic: Which spectroscopic methods validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H NMR confirms aromatic proton environments (δ 7.2–7.8 ppm for cyanophenyl) and α-carbon stereochemistry. 13C NMR identifies the nitrile carbon (~115 ppm).
- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ at m/z 219.08 for C10H10N2O2).
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres.
- Temperature Gradients: Perform reactions under reflux (80–120°C) or microwave-assisted conditions to reduce side-product formation .
Advanced: How do electronic effects of the 3-cyanophenyl substituent influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Nature: The cyano group (-CN) increases electrophilicity, enhancing interactions with enzyme active sites (e.g., kinase inhibition).
- Comparative Studies: Analogues with -Br or -CH3 substituents (lower electron withdrawal) show reduced binding affinity in enzyme assays, as seen in structurally similar compounds .
Advanced: How to resolve contradictory data on enzyme inhibition potency across studies?
Methodological Answer:
- Assay Standardization: Use consistent buffer pH (e.g., Tris-HCl pH 7.4) and substrate concentrations.
- Impurity Analysis: Characterize byproducts via LC-MS; trace dimethylformamide (from synthesis) may inhibit enzymes non-specifically.
- Dose-Response Curves: Generate IC50 values across multiple replicates to assess variability .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use purified target enzymes (e.g., tyrosine kinases) with fluorogenic substrates.
- Cell-Based Models: Test cytotoxicity in HEK293 or HeLa cells via MTT assays (48–72 hr exposure).
- Binding Studies: Surface plasmon resonance (SPR) quantifies dissociation constants (KD) .
Advanced: What strategies enhance metabolic stability for in vivo studies?
Methodological Answer:
- Structural Modifications: Introduce methyl groups at the α-carbon to sterically hinder protease cleavage.
- Prodrug Design: Mask the carboxylic acid as an ethyl ester to improve membrane permeability, hydrolyzed in vivo by esterases .
Basic: How to assess the compound’s solubility for biological assays?
Methodological Answer:
- pH-Dependent Solubility: Test in PBS (pH 7.4) and acetate buffer (pH 4.5) using nephelometry.
- Co-Solvent Systems: Use ≤10% DMSO or cyclodextrin complexes to maintain solubility without cytotoxicity .
Advanced: What computational methods predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB IDs) to model interactions (e.g., hydrogen bonds with -CN and carboxylate groups).
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability and free energy landscapes (MM-PBSA) .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity Optimization: LogP values of 1–3 (calculated via ChemDraw) balance solubility and permeability.
- Polar Surface Area (PSA): Maintain PSA <90 Ų to enhance BBB traversal, guided by QSAR models of similar amino acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
